3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
Description
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a trifluoromethyl group and a piperazine ring bonded to a bromopyrimidine moiety
Properties
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N6/c14-9-7-18-12(19-8-9)23-5-3-22(4-6-23)11-2-1-10(20-21-11)13(15,16)17/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVZADJRPPFSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 5-Bromopyrimidin-2-ylpiperazine: This intermediate can be synthesized by reacting 5-bromopyrimidine with piperazine under controlled conditions.
Coupling Reaction: The intermediate is then coupled with 6-(trifluoromethyl)pyridazine under the presence of a suitable catalyst and solvent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives.
Scientific Research Applications
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to active sites of enzymes or receptors, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The piperazine ring provides additional flexibility and binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar in structure but lacks the trifluoromethyl group and pyridazine ring.
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Contains an ethanol group instead of the trifluoromethyl and pyridazine moieties.
Uniqueness
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is unique due to the combination of its trifluoromethyl group, bromopyrimidine moiety, and pyridazine ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
